molecular formula C20H19ClN2O2 B11464925 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11464925
M. Wt: 354.8 g/mol
InChI Key: IBGSSKAQTJZESV-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-dimethylphenoxy group and a methylquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with 2-methylquinoline-8-amine under suitable conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atom in the quinoline ring.

    Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide moiety.

    Substitution: The chloro group in the phenoxy ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinoline N-oxides or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biochemistry: Study of its interactions with enzymes or receptors.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-6-yl)acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-4-yl)acetamide

Uniqueness

The unique structural features of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, such as the position of the methyl and chloro groups, may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C20H19ClN2O2/c1-12-9-16(10-13(2)19(12)21)25-11-18(24)23-17-6-4-5-15-8-7-14(3)22-20(15)17/h4-10H,11H2,1-3H3,(H,23,24)

InChI Key

IBGSSKAQTJZESV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C=C1

Origin of Product

United States

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